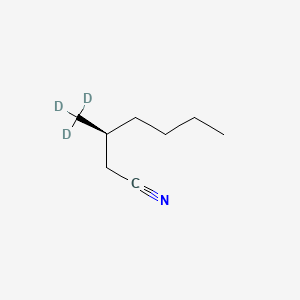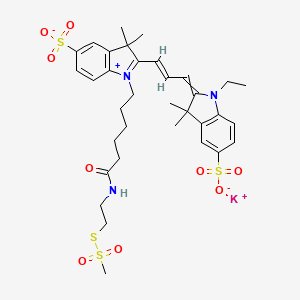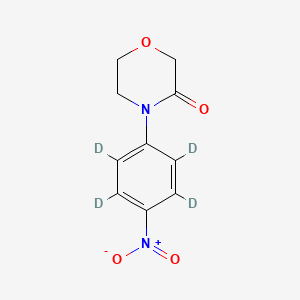![molecular formula C18H36N2O2S2 B13438020 1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol]](/img/structure/B13438020.png)
1,1'-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] is a chemical compound with the molecular formula C18H36N2O2S2 and a molecular weight of 376.62 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] typically involves the reaction of piperidine derivatives with disulfide linkers. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,1’-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Acid chlorides or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Esters or ethers.
Scientific Research Applications
1,1’-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the preparation of lipid-like materials for mRNA and siRNA delivery, which are crucial for gene therapy and other biomedical applications.
Medicine: Potential use in drug delivery systems due to its ability to form stable complexes with nucleic acids.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or targeted delivery.
Mechanism of Action
The mechanism of action of 1,1’-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] involves its ability to form stable complexes with nucleic acids. The disulfide bond in the compound can be cleaved under reducing conditions, releasing the nucleic acids at the target site. This property makes it an effective carrier for mRNA and siRNA delivery.
Comparison with Similar Compounds
Similar Compounds
1,1’-(Methylenedi-4,1-phenylene)bismaleimide: Another compound used in the preparation of lipid-like materials for nucleic acid delivery.
3,3’-Dithiodipropionic acid di(N-hydroxysuccinimide ester): Used as a cross-linking reagent in protein chemistry.
Uniqueness
1,1’-(Dithiodi-2,1-ethanediyl)bis[4-piperidineethanol] is unique due to its specific structure, which allows for the formation of stable complexes with nucleic acids and its ability to be cleaved under reducing conditions. This makes it particularly useful in gene therapy and drug delivery applications.
Properties
Molecular Formula |
C18H36N2O2S2 |
|---|---|
Molecular Weight |
376.6 g/mol |
IUPAC Name |
2-[1-[2-[2-[4-(2-hydroxyethyl)piperidin-1-yl]ethyldisulfanyl]ethyl]piperidin-4-yl]ethanol |
InChI |
InChI=1S/C18H36N2O2S2/c21-13-5-17-1-7-19(8-2-17)11-15-23-24-16-12-20-9-3-18(4-10-20)6-14-22/h17-18,21-22H,1-16H2 |
InChI Key |
YYULMQZHTPZLOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CCO)CCSSCCN2CCC(CC2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-chlorophenyl)-2-[5-methoxy-3-[(E)-[(4-methylphenyl)sulfonylhydrazinylidene]methyl]indol-1-yl]acetamide](/img/structure/B13437953.png)




![Methyl 2-[(1-phenylpropan-2-yl)amino]acetate](/img/structure/B13437981.png)
![[(1R,5R)-5-hydroxy-4-methoxy-1,5-dimethyl-2,6-dioxocyclohex-3-en-1-yl] (2S)-2-methylbutanoate](/img/structure/B13437989.png)






